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3-(2,6-Dimethylanilino)-5-methylindol-2-one
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Overview
Description
3-(2,6-Dimethylanilino)-5-methylindol-2-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2,6-dimethylanilino group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylanilino)-5-methylindol-2-one typically involves the reaction of 2,6-dimethylaniline with an appropriate indole precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,6-dimethylaniline is reacted with a halogenated indole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylanilino)-5-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-(2,6-Dimethylanilino)-5-methylindol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylanilino)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 3-(2,6-Dimethylanilino)-5-methylindol-2-one, used in the production of various pharmaceuticals and industrial chemicals.
Lidocaine: A local anesthetic that shares structural similarities with 2,6-dimethylaniline.
Bupivacaine: Another local anesthetic with a similar chemical structure.
Uniqueness
This compound is unique due to its indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-(2,6-Dimethylanilino)-5-methylindol-2-one is a synthetic organic compound characterized by its unique structure, which includes an indole ring system and a dimethylaniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 5-methyl group on the indole ring, which enhances its stability and may influence its biological activity. The synthesis typically involves multi-step organic reactions, including electrophilic aromatic substitution and nucleophilic substitutions that are common in indole chemistry.
Synthesis Pathway
A common synthetic route for this compound includes:
- Formation of the Indole Ring : Starting from appropriate precursors like aniline derivatives.
- Methylation : Introducing the methyl group at the 5-position.
- Dimethylation : Modifying the aniline component to obtain the dimethylaniline structure.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity. Compounds with similar structures have shown promise as inhibitors of various enzymes and receptors, potentially impacting pathways involved in cancer and inflammation.
Molecular docking studies indicate that derivatives of this compound could bind effectively to target proteins involved in disease pathways. The presence of the dimethylaniline group suggests potential interactions with biological targets that may enhance its pharmacological properties.
Comparative Biological Activity
To contextualize the activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Indole ring + Dimethylaniline group | Potential anti-cancer |
5-Methylindole | Indole ring only | Limited biological data |
N,N-Dimethyl-4-aminoaniline | Dimethylamino group | Moderate activity |
Indomethacin | Indole ring + acetic acid derivative | Anti-inflammatory |
The unique combination of an indole structure with a dimethylaniline substituent in this compound may enhance its pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound through case studies and experimental data:
- Anticancer Activity : In vitro studies have demonstrated that compounds with indole scaffolds exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells .
- Binding Affinity Studies : Molecular docking simulations have been employed to predict how this compound interacts with proteins involved in disease pathways. These studies highlight its potential as a therapeutic agent by demonstrating favorable binding energies compared to known inhibitors.
- Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit significant biological activity, their safety profiles need thorough evaluation through comprehensive toxicological studies .
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O/c1-10-7-8-14-13(9-10)16(17(20)18-14)19-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
WBBBEBGLOQCPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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